molecular formula C20H38NaO7S B8801838 Butanedioic acid, 2-sulfo-, 1,4-dioctyl ester, sodium salt (1:1)

Butanedioic acid, 2-sulfo-, 1,4-dioctyl ester, sodium salt (1:1)

Cat. No. B8801838
M. Wt: 445.6 g/mol
InChI Key: CUOSYYRDANYHTL-UHFFFAOYSA-N
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Patent
US05789616

Procedure details

In a jacketed kneader made of SUS-316, 10 liters in inner volume, 5,926 g of toluene as an organic solvent and 11.4 g of sodium dioctyl sulfosuccinate (produced by Kao Co., Ltd. and marketed under trademark designation of "Pellex OT-P") as an anionic surfactant were placed, then 1,411 g of zinc oxide was added thereto and stirred to be suspended therein and, with the internal temperature of the kneader kept at 40° C., a solution of 540 g of stearic acid as a higher fatty acid in 1,809 g of toluene was added to the stirred suspension over a period of one hour, and the suspension and the added solution were left reacting for 2 hours. Then, the internal temperature of the kneader was cooled to 15° C. and 2,362 g of acrylic acid was added to the reaction mixture therein gradually over a period of 3 hours so as to elevate the temperature to 35° C. and they were left reacting at 40° C. for 4 hours. The reaction mixture was gradually heated to 50° C. under a reduced pressure so as to allow the pressure to reach 20 Torrs and effect the expulsion of the water formed by the reaction and toluene by distillation over a period of 5 hours and obtain 3,988 g of zinc acrylate containing zinc stearate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
11.4 g
Type
catalyst
Reaction Step Four
[Compound]
Name
fatty acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
540 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[O-2].[Zn+2:2].[C:3]([OH:7])(=[O:6])[CH:4]=[CH2:5].O>C1(C)C=CC=CC=1.S(C(CC(OCCCCCCCC)=O)C(OCCCCCCCC)=O)(O)(=O)=O.[Na].C(O)(=O)CCCCCCCCCCCCCCCCC>[C:3]([O-:7])(=[O:6])[CH:4]=[CH2:5].[Zn+2:2].[C:3]([O-:7])(=[O:6])[CH:4]=[CH2:5] |f:0.1,5.6,8.9.10,^1:43|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Zn+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
11.4 g
Type
catalyst
Smiles
S(=O)(=O)(O)C(C(=O)OCCCCCCCC)CC(=O)OCCCCCCCC.[Na]
Step Five
Name
fatty acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
540 g
Type
catalyst
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
kept at 40° C.
WAIT
Type
WAIT
Details
the suspension and the added solution were left
WAIT
Type
WAIT
Details
gradually over a period of 3 hours so as to elevate
Duration
3 h
WAIT
Type
WAIT
Details
the temperature to 35° C. and they were left
WAIT
Type
WAIT
Details
reacting at 40° C. for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was gradually heated to 50° C. under a reduced pressure so as

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C=C)(=O)[O-].[Zn+2].C(C=C)(=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: CALCULATEDPERCENTYIELD 117.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.